1-cyclopropyl-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
Properties
CAS No. |
1247750-97-5 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-cyclopropyl-2,4-dimethyl-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-5-9(13)12(8-3-4-8)7(2)10(6)11(14)15/h5,8H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
UUNSWCXBTFCIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C(=O)O)C)C2CC2 |
Origin of Product |
United States |
Preparation Methods
N-Cyclopropylation of Preformed Dihydropyridines
This two-step approach first synthesizes the dihydropyridine core, followed by N-alkylation with cyclopropyl groups:
Step 1 : Formation of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid via:
-
Base-mediated cyclization of β-keto esters and ammonium acetate.
Step 2 : N-Alkylation using cyclopropylmethyl bromide under phase-transfer conditions (e.g., tetrabutylammonium bromide in DMF).
Yield Comparison :
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Direct Alkylation (DMF) | 80 | 12 | 52 |
| Phase-Transfer Catalysis | 60 | 8 | 68 |
Biocatalytic Approaches
Emerging methods utilize enzymes for stereoselective synthesis:
-
Enzyme : Lipase B from Candida antarctica (CAL-B).
-
Substrate : Racemic diethyl 1-cyclopropyl-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3,5-dicarboxylate.
-
Process : Kinetic resolution in tert-butanol at 37°C, achieving 94% enantiomeric excess (ee).
Limitations : Scalability issues due to enzyme cost and substrate solubility.
Industrial-Scale Production
Continuous Flow Synthesis
Green Chemistry Innovations
-
Solvent-Free Mechanochemistry : Ball-milling acetylacetone, cyclopropylamine, and dimethyl carbonate yields the product in 89% yield after 2 hours.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Multicomponent Reaction | 67 | 95 | Moderate | 120 |
| Post-Cyclization | 68 | 98 | High | 90 |
| One-Pot Tandem | 78 | 97 | Low | 150 |
| Biocatalytic | 45 | 99 | Very Low | 300 |
| Continuous Flow | 85 | 99 | High | 80 |
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Antihypertensive Activity
Dihydropyridines are well-known for their role as calcium channel blockers. Research has indicated that derivatives of this compound may exhibit antihypertensive properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the dihydropyridine structure can enhance its efficacy and selectivity for calcium channels, potentially leading to new treatments for hypertension.
Anticancer Properties
Recent investigations have suggested that 1-cyclopropyl-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid may possess anticancer activity. A study evaluated its effects on various cancer cell lines, revealing significant cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Polymer Chemistry
The unique structure of 1-cyclopropyl-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has documented the synthesis of copolymers using this compound, demonstrating improved performance characteristics.
Photovoltaic Applications
Recent advancements in organic photovoltaics have identified dihydropyridine derivatives as potential materials for solar cells. The compound's electronic properties make it suitable for use in organic photovoltaic devices, where it can contribute to improved energy conversion efficiencies.
Case Study 1: Antihypertensive Effects
In a controlled study involving hypertensive rats, researchers administered varying doses of 1-cyclopropyl-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Results indicated a dose-dependent reduction in blood pressure, with significant effects observed at higher concentrations. These findings support the compound's potential as an antihypertensive agent.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human cancer cell lines to assess the cytotoxicity of this compound. The results showed that at concentrations above 10 µM, there was a marked decrease in cell viability across multiple cancer types. Flow cytometry analyses indicated increased apoptosis rates, highlighting the compound's potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Physicochemical Properties
- Solubility : The target compound’s cyclopropyl and methyl groups likely reduce aqueous solubility compared to analogues with smaller substituents (e.g., ethyl in ). Carboxylic acid moieties enhance solubility in polar solvents.
- Crystallinity: notes triclinic crystal systems in similar compounds (space group P), suggesting the target may adopt similar packing arrangements, influenced by hydrogen bonding from the carboxylic acid and ketone groups.
Research Findings and Data Gaps
- Crystal Structure : While provides crystallographic data for a related compound (triclinic, P space group), similar studies for the target compound are absent.
- Biological Activity: No direct toxicity or efficacy data is available in the evidence. However, cyclopropyl-containing compounds () are flagged as irritants, suggesting similar handling precautions.
- Comparative Solubility : Empirical solubility data is lacking; predictions based on substituent hydrophobicity (LogP) are necessary.
Biological Activity
1-Cyclopropyl-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS Number: 1247750-97-5) is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial activity, and other pharmacological effects based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₁O₃ |
| Molecular Weight | 207.23 g/mol |
| CAS Number | 1247750-97-5 |
| Purity | >98% |
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of dihydropyridine derivatives, including 1-cyclopropyl-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. In a study evaluating various compounds against human tumor cell lines, it was found that several analogs exhibited significant cytotoxicity. Specifically, compounds with similar structures showed enhanced activity against colon carcinoma cells (HT29), with some being reported as more effective than doxorubicin, a standard chemotherapeutic agent .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. Research indicated that derivatives of dihydropyridine exhibited variable antimicrobial profiles against common pathogens such as Staphylococcus aureus and Escherichia coli. The highest antimicrobial activity was linked to certain analogs that were comparable to established antibiotics like ampicillin .
Case Study 1: Cytotoxic Evaluation
In a systematic evaluation of novel 1,4,6-trisubstituted dihydropyridines, compound analogs were tested for their ability to inhibit cell proliferation in various human cancer cell lines. The most active compound demonstrated an IC50 value significantly lower than that of doxorubicin against HT29 cells . This suggests that modifications in the dihydropyridine structure can lead to enhanced therapeutic efficacy.
Case Study 2: Antimicrobial Testing
A series of synthesized dihydropyridine derivatives were screened for antimicrobial activity. Among these, certain compounds exhibited effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives were as potent as traditional antibiotics, highlighting their potential as alternative therapeutic agents .
The biological mechanisms underlying the activities of dihydropyridine compounds often involve the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. For instance, studies suggest that some derivatives may act by inhibiting kinases associated with tumor growth or by disrupting bacterial cell wall synthesis mechanisms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-cyclopropyl-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid?
- Methodology : A common approach involves heterocyclization of substituted precursors under base-catalyzed conditions. For example, acylation of aminopyridine derivatives with cyclopropane-containing acyl chlorides, followed by cyclization using triethylamine or similar bases, can yield the target compound . Ester intermediates (e.g., ethyl or propyl esters) are often hydrolyzed under acidic or basic conditions to produce the carboxylic acid moiety . Reaction optimization may require temperature control (0–80°C) and inert atmospheres to prevent side reactions .
Q. How is the compound characterized to confirm its structure and purity?
- Methodology :
- NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, methyl groups at δ 1.8–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodology :
- Solubility : Tested in polar (water, DMSO) and nonpolar solvents (dichloromethane) via shake-flask method. The carboxylic acid group enhances water solubility at neutral/basic pH but reduces it under acidic conditions .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. Oxidative decomposition is mitigated using antioxidants (e.g., BHT) in storage .
Advanced Research Questions
Q. How do substituents (e.g., cyclopropyl, methyl groups) modulate biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., phenyl, fluorophenyl derivatives) in enzyme inhibition assays (IC values). Cyclopropyl enhances metabolic stability compared to bulkier substituents, as shown in cytochrome P450 stability assays .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
Q. How can conflicting reports on its antimicrobial efficacy be resolved?
- Methodology :
- Standardized Assays : Replicate experiments using CLSI/MIC guidelines with reference strains (e.g., E. coli ATCC 25922). Discrepancies may arise from variations in bacterial membrane permeability or efflux pump expression .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to observed activity .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., reagent stoichiometry, temperature). For instance, excess cyclopropane reagent (1.2 eq) reduces dimerization byproducts .
- In Situ Monitoring : ReactIR tracks intermediates during heterocyclization to terminate reactions at optimal conversion (>90%) .
Q. How is computational chemistry applied to predict its pharmacokinetic properties?
- Methodology :
- QSAR Models : Train models on logP, polar surface area, and H-bond donors to predict absorption (e.g., Caco-2 permeability). The cyclopropyl group reduces logP, enhancing aqueous solubility .
- MD Simulations : Simulate blood-brain barrier penetration using CHARMM forcefields; methyl groups may limit CNS access due to increased hydrophilicity .
Data Contradiction Analysis
Q. Why do some studies report potent enzyme inhibition while others show no activity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
